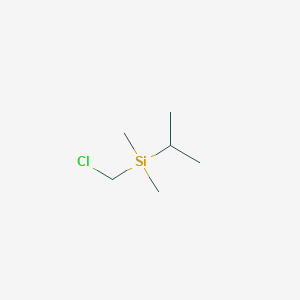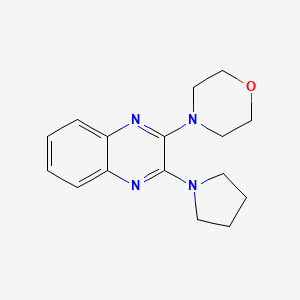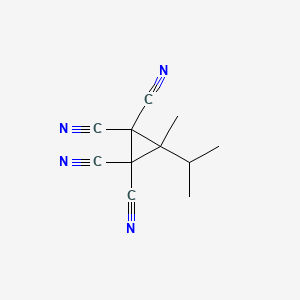
Platinum--titanium (5/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–titanium (5/3) is an intermetallic compound composed of platinum and titanium in a 5:3 atomic ratio. This compound is known for its unique properties, including high corrosion resistance, excellent mechanical strength, and remarkable catalytic activity. These characteristics make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum–titanium (5/3) typically involves high-temperature processes. One common method is the direct reaction of elemental platinum and titanium powders. The mixture is heated in a vacuum or inert atmosphere to prevent oxidation. The reaction temperature usually ranges from 1200°C to 1500°C, and the process may take several hours to ensure complete alloying.
Industrial Production Methods
In industrial settings, the production of platinum–titanium (5/3) often involves advanced techniques such as arc melting or electron beam melting. These methods provide precise control over the composition and microstructure of the alloy. The resulting ingots are then subjected to further processing, such as hot forging or rolling, to achieve the desired shape and mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Platinum–titanium (5/3) undergoes various chemical reactions, including:
Oxidation: The compound can form oxides when exposed to oxygen at elevated temperatures.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The alloy can participate in substitution reactions with other metals or compounds, altering its composition and properties.
Common Reagents and Conditions
Oxidation: Typically occurs at temperatures above 500°C in the presence of oxygen or air.
Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures around 800°C.
Substitution: Reactions with other metals, such as nickel or cobalt, can occur in molten salt baths or high-temperature furnaces.
Major Products Formed
Oxidation: Forms titanium dioxide and platinum oxides.
Reduction: Yields pure platinum and titanium metals.
Substitution: Produces various intermetallic compounds with altered properties.
Scientific Research Applications
Platinum–titanium (5/3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the aerospace and automotive industries for its high strength-to-weight ratio and resistance to extreme conditions.
Mechanism of Action
The mechanism by which platinum–titanium (5/3) exerts its effects is primarily related to its catalytic properties. The platinum atoms provide active sites for chemical reactions, while the titanium atoms enhance the stability and durability of the compound. This synergy allows for efficient catalysis in various processes, including hydrogenation, oxidation, and polymerization.
Comparison with Similar Compounds
Similar Compounds
Platinum–titanium (3/1): Another intermetallic compound with a different atomic ratio, offering distinct properties and applications.
Platinum–nickel: Known for its catalytic activity in fuel cells and other electrochemical applications.
Titanium–aluminum: Widely used in aerospace applications due to its high strength and lightweight properties.
Uniqueness
Platinum–titanium (5/3) stands out due to its unique combination of high catalytic activity, excellent mechanical strength, and superior corrosion resistance. These properties make it a versatile material for various high-performance applications, from industrial catalysis to biomedical devices.
Properties
CAS No. |
12379-31-6 |
|---|---|
Molecular Formula |
Pt5Ti3 |
Molecular Weight |
1119.0 g/mol |
IUPAC Name |
platinum;titanium |
InChI |
InChI=1S/5Pt.3Ti |
InChI Key |
LUTDIIKVESCNOG-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Ti].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


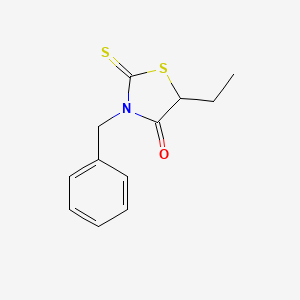
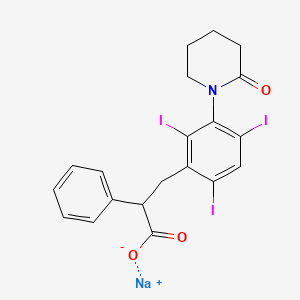

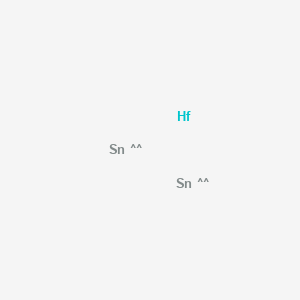
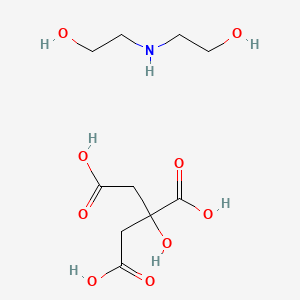
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
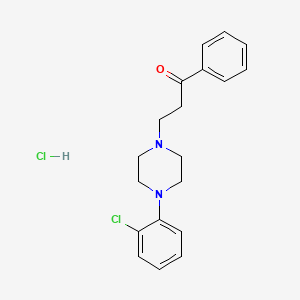

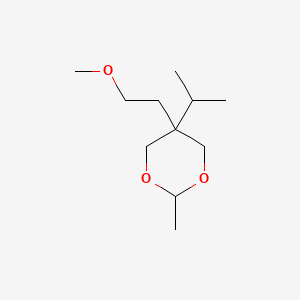
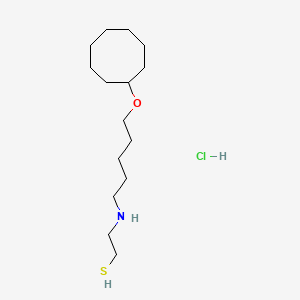
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
